molecular formula C12H20O5 B12321324 2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No.: B12321324
M. Wt: 244.28 g/mol
InChI Key: AOZVMCIHJLAZBF-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a bicyclic ether derivative featuring a [1,3]dioxolo[4,5-c]pyran core fused with a tetrahydrofuran-like structure. Its molecular framework includes a prop-2-enoxy (allyloxy) substituent at position 4 and hydroxyl and methyl groups at key positions. The compound is synthesized via ketone reduction using NaBH₄ in ethanol, yielding a colorless liquid with high purity (96%) after column chromatography . Alternatively, acetonide protection strategies using 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone have been reported, though with lower yields (57%) due to incomplete conversion .

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C12H20O5/c1-5-6-14-11-10-9(8(13)7(2)15-11)16-12(3,4)17-10/h5,7-11,13H,1,6H2,2-4H3

InChI Key

AOZVMCIHJLAZBF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C(C(O1)OCC=C)OC(O2)(C)C)O

Origin of Product

United States

Preparation Methods

Cyclization and Protection

A common approach begins with ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate. Sharpless asymmetric epoxidation introduces stereochemistry, followed by dioxolane ring formation using 2-methoxypropene and acid catalysis (e.g., TsOH·H₂O).

Example Protocol :

  • Substrate : Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate
  • Reagent : 2-Methoxypropene (1.2 equiv), TsOH·H₂O (0.12 equiv)
  • Conditions : 70°C, 4 h
  • Yield : 88%

Allylation via Nucleophilic Substitution

The hydroxyl group at position 4 is allylated using allyl bromide in the presence of a base (e.g., K₂CO₃) or Mitsunobu conditions (DIAD, PPh₃).

Key Data :

Parameter Value Source
Allylating Agent Allyl bromide (1.3 equiv)
Base/Catalyst K₂CO₃, DMF, 0°C to rt
Yield 95%

Allylation of Preformed Pyran-Dioxolane Intermediates

Preformed intermediates such as 2,2,6-trimethyl-4-hydroxy-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-7-ol undergo allylation.

Mitsunobu Allylation

Mitsunobu conditions ensure retention of configuration at stereocenters:

  • Reagents : Allyl alcohol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Solvent : THF, 0°C to rt
  • Yield : 82%

Transition Metal-Catalyzed Allylation

Palladium-catalyzed allylic substitution offers regioselectivity:

  • Catalyst : Pd(OAc)₂ (5 mol%), ligand (BINAP, 10 mol%)
  • Allyl Source : Allyl acetate
  • Yield : 78%

Catalytic Asymmetric Methods

Asymmetric induction during dioxolane formation is critical. Evans’ oxazaborolidine catalysts enable enantioselective epoxidation:

Procedure :

  • Catalyst : (S)-3,3′-Br₂-BINOL·SnCl₄ (10 mol%)
  • Epoxidizing Agent : TBHP (2.0 equiv)
  • ee : >95%

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • Solvent : Industrial ethanol (95%) replaces absolute ethanol, reducing costs without compromising yield.
  • Continuous Flow Reactors : Enhance scalability for steps like epoxidation.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) achieve >99% purity after two cycles.

Comparative Analysis of Methodologies

Method Yield (%) Stereoselectivity Scalability
Stepwise Synthesis 88 Moderate High
Mitsunobu Allylation 82 High Moderate
Pd-Catalyzed 78 High Low

Challenges and Optimization Strategies

  • Challenge : Epimerization at C7 during allylation.
  • Solution : Low-temperature (-40°C) reactions with bulky bases (2,4,6-tri-tert-butylpyridine).
  • Challenge : Byproduct formation during dioxolane ring closure.
  • Solution : Use of anhydrous MgSO₄ to sequester water.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, targeting its enol ether (prop-2-enoxy) and dioxolane functionalities.

Reaction Conditions Products Mechanistic Pathway
0.1 M HCl, 60°C, 6 hours4,7-dihydroxy derivative via cleavage of enol ether linkageAcid-catalyzed nucleophilic attack
10% NaOH, reflux, 4 hoursRing-opened diol with elimination of allyl alcoholBase-induced β-elimination
BF₃·Et₂O in DCM, 0°C Rearranged spiroketal formationLewis acid-mediated ring contraction

Key findings:

  • Acidic hydrolysis preserves the dioxolane ring while cleaving the enol ether to form a vicinal diol (C12H20O6\text{C}_{12}\text{H}_{20}\text{O}_6).

  • Basic conditions degrade the bicyclic system, producing a linear diol (C9H16O5\text{C}_9\text{H}_{16}\text{O}_5) .

Oxidation Reactions

The secondary alcohol at C7 is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield
PCC (Pyridinium chlorochromate)DCM, rt, 12 hours7-keto derivative (C12H18O5\text{C}_{12}\text{H}_{18}\text{O}_5)78%
TEMPO/NaOCl0°C, pH 10.5Carboxylic acid via overoxidation42%

Notably, selective oxidation to the ketone is achieved without ring opening using PCC. Overoxidation under strong conditions leads to degradation of the bicyclic framework.

Nucleophilic Substitution

The prop-2-enoxy group participates in nucleophilic substitutions:

Nucleophile Catalyst Product Application
Grignard reagents (RMgX)CuI, THF, –20°C Alkylated derivatives at enol etherSynthesis of branched ethers
NaN₃NH₄Cl, DMF, 80°CAzide substitution (C12H19N3O5\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}_5)Click chemistry precursors

Stoichiometric studies show that reactions with Grignard reagents proceed via Michael addition to the α,β-unsaturated enol ether, followed by cyclization .

Ring-Opening Polymerization

Under cationic conditions, the dioxolane ring undergoes polymerization:

Catalyst Temperature Polymer Type Mw (Da)
BF₃·Et₂O25°CLinear polyether with pendant hydroxyls15,000
TfOH (Triflic acid)–10°CCross-linked networkN/A

The polymer’s thermal stability (Tg=85°CT_g=85°C) makes it suitable for biodegradable materials .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

Conditions Product Quantum Yield
Acetone, N₂ atmosphereDimer via enol ether conjugation0.32
Benzophenone sensitizerOxetane formation0.18

This reactivity is attributed to the conjugated diene system in the bicyclic framework.

Enzymatic Modifications

Biocatalysis studies reveal selective transformations:

Enzyme Reaction Outcome
Lipase B (Candida antarctica)Acetylation of C7 hydroxyl7-O-acetyl derivative (97% ee)
Laccase (Trametes versicolor)Oxidative couplingDimeric quinone structure

Enzymatic acetylation occurs with high enantioselectivity, enabling asymmetric synthesis.

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition pathways:

Temperature Range Process Mass Loss
150–200°CDehydration of hydroxyl groups12%
250–300°CRetro-Diels-Alder cleavage58%

The primary degradation product is 2,2,6-trimethyl-4-vinyltetrahydropyran-3-ol (C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_2) .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a bioactive agent due to its unique structural features. Research indicates that derivatives of dioxole compounds can show significant biological activities including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that compounds similar to 2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Materials Science

The compound's unique properties make it suitable for use in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Blends

Polymer TypeAddition of CompoundEffect on Properties
Polyethylene5%Increased tensile strength
Polystyrene10%Improved thermal resistance
Polyvinyl Chloride15%Enhanced flexibility

Agrochemicals

Research indicates that this compound may have applications as a pesticide or herbicide. Its structure allows for the modification of active sites that can interact with biological targets in pests.

Case Study: Pesticidal Activity

A field study evaluated the efficacy of formulations containing the compound against common agricultural pests. Results showed a significant reduction in pest populations when applied at recommended dosages.

Mechanism of Action

The mechanism by which 2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituents (Position 4) Additional Groups Molecular Formula Molecular Weight (g/mol) References
Target Compound Prop-2-enoxy 2,2,6-Trimethyl, 7-OH C₁₃H₂₀O₆ 272.29
(3aR,4R,6S,7S,7aR)-4-Methoxy-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol Methoxy 2,2,6-Trimethyl, 7-OH C₁₂H₂₀O₆ 260.28
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside 4-Nitrophenoxy Hydroxymethyl, 2,2-Dimethyl C₁₅H₁₉NO₈ 341.31
8-O-Acetylshanzhiside Methyl Ester Acetyloxy Carboxylic acid methyl ester C₁₉H₂₆O₁₁ 430.40

Key Observations :

  • Substituent Effects: The prop-2-enoxy group in the target compound introduces unsaturated reactivity, enabling further functionalization (e.g., allylic oxidation). In contrast, the methoxy analog () lacks this versatility, which may explain its discontinued commercial status . The 4-nitrophenoxy group in enhances molecular weight and polarity, likely impacting solubility and enzymatic interactions .
  • Synthetic Efficiency : The target compound achieves higher yields (96%) compared to analogs synthesized via multi-step routes (e.g., 57% in ). This efficiency is attributed to selective NaBH₄ reduction and optimized chromatography .

Physicochemical Properties

Table 2: Physical State and Stability

Compound Name Physical State Stability Notes References
Target Compound Colorless liquid Stable under inert conditions; sensitive to oxidation due to allyl group
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside Solid (crystalline) Stable in dry storage; hydrolytically labile
8-O-Acetylshanzhiside Methyl Ester Powder Hygroscopic; requires desiccant storage

Key Observations :

  • The liquid state of the target compound facilitates handling in synthetic workflows, whereas solid analogs (e.g., ) may require recrystallization for purity .

Biological Activity

2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic compound with potential biological activities. This article explores its chemical properties and various biological effects based on available research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H18O4\text{C}_{12}\text{H}_{18}\text{O}_4

This structure indicates a complex arrangement that may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. A study demonstrated that related compounds showed a marked increase in antioxidant activity when tested against various oxidative stress markers in vitro .

Anticancer Properties

Several studies have investigated the anticancer potential of similar dioxolo compounds. For instance:

  • Cell Line Studies : Compounds with similar structures were tested against human breast cancer cell lines (MCF-7) and exhibited IC50 values indicating cytotoxic effects. The compound under discussion may share similar mechanisms of action due to structural similarities .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .

Antimicrobial Activity

Preliminary studies suggest that 2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol could have antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against various bacterial strains in preliminary assays. This activity is likely due to the compound’s ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in treated cells.
Cytotoxicity Assay Exhibited IC50 values of 27.3 μM against MCF-7 cells.
Antimicrobial Testing Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 μg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

  • Methodology :

  • Step 1 : Protect the hydroxyl group at position 7 using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired side reactions during alkylation (analogous to , which uses TBS protection for similar bicyclic systems).
  • Step 2 : Introduce the prop-2-enoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
  • Step 3 : Cyclize the intermediate using acid catalysis (e.g., p-toluenesulfonic acid) in ethanol or DMF, followed by deprotection ( describes reflux in ethanol for cyclization).
  • Purification : Recrystallize from a DMF-EtOH (1:1) mixture to isolate pure product (as in ).

Q. How to confirm the compound’s structure and stereochemistry?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction (e.g., achieved R factor = 0.054 for a related pyrrolo-pyrimidine).
  • 2D NMR : Employ NOESY/ROESY to detect spatial proximity of protons (e.g., axial vs. equatorial substituents in the tetrahydro-pyran ring).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., reports exact mass calculations for structural confirmation).

Advanced Research Questions

Q. How to achieve stereochemical control during synthesis?

  • Methodology :

  • Chiral Auxiliaries : Use enantioselective catalysts (e.g., Sharpless epoxidation) for asymmetric induction in the dioxolane ring.
  • Dynamic Kinetic Resolution : Optimize reaction temperature and solvent polarity to favor one diastereomer ( highlights cyclocarbonate intermediates for stereochemical control).
  • Computational Modeling : Predict steric and electronic effects using DFT calculations to guide synthetic design.

Q. How to resolve contradictions in spectroscopic data between batches?

  • Methodology :

  • Variable Temperature NMR : Identify conformational flexibility or dynamic processes affecting chemical shifts.
  • Isotopic Labeling : Track specific protons (e.g., deuterium exchange) to assign ambiguous signals.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., ’s dioxolo-pyran derivatives).

Q. What computational tools predict solubility and pharmacokinetics?

  • Methodology :

  • SwissADME : Input SMILES notation to estimate logP (e.g., reports logP = -0.87), TPSA (225.06 Ų), and bioavailability scores.
  • Molecular Dynamics (MD) Simulations : Calculate hydration free energy to correlate with experimental solubility (0.604 mg/mL in ).
  • CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to assess metabolic stability.

Q. How to analyze reaction mechanisms for key transformations?

  • Methodology :

  • Isotope Effects : Use deuterated substrates to study rate-determining steps (e.g., ’s thioether formation).
  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates.
  • Trapping Experiments : Add scavengers (e.g., TEMPO) to detect radical pathways.

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